molecular formula C11H11N3O2 B1489794 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid CAS No. 1343121-90-3

4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid

Cat. No. B1489794
CAS RN: 1343121-90-3
M. Wt: 217.22 g/mol
InChI Key: XQHFXHJFQUJJHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid is a compound with the CAS Number: 1343121-90-3 . It has a molecular weight of 217.23 . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid is 1S/C11H11N3O2/c1-2-14-7-12-13-10(14)8-3-5-9(6-4-8)11(15)16/h3-7H,2H2,1H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid is a powder that is stored at room temperature . Its molecular weight is 217.23 .

Scientific Research Applications

Anticancer Research

4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid: and its derivatives have shown promise in anticancer research. Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines . These compounds have demonstrated selectivity, targeting cancer cells while sparing normal cells, which is crucial for reducing side effects in chemotherapy .

Agricultural Chemistry

In agriculture, triazole derivatives are explored for their potential as fungicides and growth regulators. The triazole ring can mimic the azole portion of certain plant hormones or disrupt the biosynthesis of essential fungal sterols .

Material Science

Metal-organic frameworks (MOFs): , which are coordination networks with organic ligands containing metal ion nodes, have been synthesized using triazole derivatives as linkers . These MOFs have applications in gas storage, separation, and catalysis due to their high porosity and surface area .

Environmental Science

Triazole-based compounds have been studied for their photocatalytic properties , particularly in the degradation of environmental pollutants . Their ability to adsorb and break down dyes and other contaminants is valuable for water purification technologies.

Chemical Synthesis

The triazole moiety is a versatile scaffold in organic synthesis. It serves as a precursor or intermediate in the synthesis of a wide range of chemicals, including pharmaceuticals, agrochemicals, and dyes . Its presence in a compound can significantly alter chemical reactivity and stability.

Biochemistry

In biochemistry, triazole derivatives are used to study and modulate biological pathways. They can act as enzyme inhibitors, receptor ligands, or structural mimics of natural biomolecules, providing insights into enzyme mechanisms or serving as leads for drug discovery .

Safety and Hazards

The safety information for 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid indicates that it has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-(4-ethyl-1,2,4-triazol-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-14-7-12-13-10(14)8-3-5-9(6-4-8)11(15)16/h3-7H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHFXHJFQUJJHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid

CAS RN

1343121-90-3
Record name 4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid
Reactant of Route 2
4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid
Reactant of Route 3
4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid
Reactant of Route 6
4-(4-ethyl-4H-1,2,4-triazol-3-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.